N-Acetylglycine-d5

Stable isotope dilution assay LC-MS/MS quantification Calibration linearity

N-Acetylglycine-d5 (Aceturic acid-d5) is a pentadeuterated stable isotope-labeled (SIL) analog of the endogenous metabolite N-acetylglycine (CAS 543-24-8), in which five hydrogen atoms—three on the acetyl methyl group and two on the glycine α-carbon—are replaced by deuterium. With a molecular weight of 122.13 g/mol (exact mass 122.074) and molecular formula C₄H₂D₅NO₃, it is primarily employed as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays for the accurate quantification of N-acetylglycine in biological matrices, food samples, and pharmaceutical intermediates.

Molecular Formula C4H7NO3
Molecular Weight 122.13 g/mol
Cat. No. B1450727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylglycine-d5
Molecular FormulaC4H7NO3
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)O
InChIInChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i1D3,2D2
InChIKeyOKJIRPAQVSHGFK-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Acetylglycine-d5 (CAS 1219805-82-9): Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis of N-Acetylglycine


N-Acetylglycine-d5 (Aceturic acid-d5) is a pentadeuterated stable isotope-labeled (SIL) analog of the endogenous metabolite N-acetylglycine (CAS 543-24-8), in which five hydrogen atoms—three on the acetyl methyl group and two on the glycine α-carbon—are replaced by deuterium . With a molecular weight of 122.13 g/mol (exact mass 122.074) and molecular formula C₄H₂D₅NO₃, it is primarily employed as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays for the accurate quantification of N-acetylglycine in biological matrices, food samples, and pharmaceutical intermediates . The compound is supplied at chemical purity ≥95% and isotopic enrichment typically ≥98 atom% D across multiple vendors .

Why N-Acetylglycine-d5 Cannot Be Replaced by N-Acetylglycine-d2 or N-Acetylglycine-13C2,15N Without Quantitative Consequence


Stable isotope-labeled internal standards are not interchangeable commodities. The selection between N-Acetylglycine-d5, N-Acetylglycine-d2, and N-Acetylglycine-13C2,15N carries direct consequences for calibration linearity, spectral interference, chromatographic co-elution fidelity, and quantitative bias in biological matrices. The widely accepted 3-Da rule mandates a minimum mass difference of ≥3 Da between analyte and SIL-IS to avoid overlap with the natural M+1 and M+2 isotopologue distribution of the unlabeled analyte and to ensure a linear calibration curve rather than a second-order polynomial requiring mathematical correction [1]. N-Acetylglycine-d5 provides a mass shift of +5.03 Da, comfortably exceeding this threshold, while N-Acetylglycine-d2 provides only +2.02 Da—placing its signal within the natural isotopic envelope of the analyte and creating inherent cross-talk. The 13C2,15N analog yields +2.98 Da, a borderline value that may still produce a non-linear calibration curve without mathematical linearization [2]. Furthermore, deuterated and 13C/15N-labeled standards exhibit systematically different chromatographic isotope effects in reversed-phase LC, with deuterated analogs eluting measurably earlier than their 13C counterparts, which can produce differential ion suppression in complex matrices such as urine and plasma [3]. These differences render arbitrary substitution scientifically indefensible for any validated quantitative method.

N-Acetylglycine-d5 Differentiation Evidence: Quantitative Comparator Data for Procurement Decision-Making


Mass Shift of +5.03 Da vs. +2.02 Da (d2) and +2.98 Da (13C2,15N): Compliance with the 3-Da Rule for Linear Calibration

N-Acetylglycine-d5 delivers a nominal mass shift of +5.03 Da relative to the unlabeled analyte (MW 122.13 vs. 117.10), exceeding the established ≥3 Da threshold required for linear isotope dilution calibration curves and elimination of spectral overlap with the natural M+1/M+2 isotopologue envelope of the analyte [1]. In contrast, N-Acetylglycine-d2 provides only +2.02 Da (MW 119.12 vs. 117.10), falling below the 3-Da minimum and placing its selected reaction monitoring (SRM) transition within the natural ¹³C isotopologue distribution of unlabeled N-acetylglycine—a known source of quantification bias . N-Acetylglycine-13C2,15N yields +2.98 Da (MW 120.08), a marginal value that the literature indicates may produce a second-order rather than linear calibration curve, necessitating mathematical linearization procedures that introduce additional uncertainty [1]. The quantitative consequence: at mass differences <3 Da, calibration curves become non-linear because the IS signal channel contains a concentration-dependent contribution from the analyte's natural isotopologues, whereas at ≥3 Da this contribution is negligible, producing a linear response function [1].

Stable isotope dilution assay LC-MS/MS quantification Calibration linearity Mass shift requirement

Isotopic Enrichment Specification: ≥98 atom% D Confirmed Across Multiple Suppliers vs. Industry Minimum Threshold of 98%

The isotopic enrichment of N-Acetylglycine-d5 is consistently specified at ≥98 atom% D by multiple independent suppliers: Shanghai Macklin certifies 98 atom% D for product N874725 , while Fisher Scientific lists 99.0% purity for MedChemExpress-supplied material (Cat. No. HYY0069S10MG) , and Alfa Chemistry reports ≥99.0% . This meets the industry-standard recommendation that SIL internal standards achieve isotopic abundance >98%, as articulated in Chinese-language technical guidance from ANPEL Laboratory Technologies [1]. The practical consequence of sub-98% enrichment is that residual unlabeled (d0) species in the IS preparation contribute signal in the analyte SRM channel, producing a non-zero intercept that degrades lower limit of quantification (LLOQ) and introduces concentration-dependent bias at low analyte levels. For N-Acetylglycine-d5, the presence of five deuterium atoms multiplicatively suppresses the d0 impurity: even at 98 atom% D per position, the probability of a fully unlabeled molecule existing is (0.02)⁵ ≈ 3.2 × 10⁻⁹, rendering d0 carryover analytically negligible in contrast to d2-labeled analogs where the corresponding probability is (0.02)² = 4 × 10⁻⁴—a ~125,000-fold higher potential for unlabeled interference .

Isotopic purity Atom% deuterium SIL-IS quality control Procurement specification

Deuterium Placement Exclusively on Non-Exchangeable Carbon Positions: Reduced Risk of Label Loss Compared with Heteroatom- or α-Carbonyl-Labile Deuterated Standards

The IUPAC name of N-Acetylglycine-d5—2,2-dideuterio-2-[(2,2,2-trideuterioacetyl)amino]acetic acid—confirms that all five deuterium atoms reside on carbon positions: three on the acetyl methyl group (CD₃CO−) and two on the glycine α-methylene carbon (−CD₂−COOH) . This placement avoids the well-documented problem of deuterium loss via hydrogen/deuterium back-exchange that occurs when labels are positioned on heteroatoms (O–H, N–H) or at carbon atoms adjacent to carbonyls under acidic or basic aqueous conditions . A documented case in the clinical chemistry literature demonstrates that a d5-5-hydroxyindoleacetic acid (5-HIAA) internal standard reconstituted in 0.1 mol/L HCl lost two deuterium labels within three months (parent ion shifting from m/z 197.0 to 195.0; internal standard peak area dropped to 10% of original), with further loss to m/z 194.0 at four weeks, traced to exchangeable deuterium at aromatic positions 4, 6, and 7 [1]. The N-Acetylglycine-d5 labeling design avoids this failure mode because none of its five deuterium atoms occupies exchange-prone heteroatom or aromatic positions; all are on sp³-hybridized carbon atoms where H/D exchange requires specific catalytic conditions not encountered in typical bioanalytical workflows . By contrast, certain deuterated standards with labels positioned alpha to carbonyls or on heteroatoms are explicitly noted to be 'not stable' relative to 13C/15N alternatives [2].

Deuterium exchange stability Label integrity SIL-IS storage H/D back-exchange

Deuterium Isotope Effect on Reversed-Phase Retention Time: Quantified Shift of ~0.2 min for D5 vs. ~0 min for 13C/15N Analogs

Deuterium substitution produces a measurable chromatographic isotope effect in reversed-phase LC, causing deuterated internal standards to elute systematically earlier than their unlabeled counterparts—a phenomenon not observed with 13C/15N-labeled analogs [1]. In a directly relevant model system, D5-laquinimod (a small molecule with five deuterium atoms, structurally analogous in deuteration degree to N-Acetylglycine-d5) eluted approximately 0.2 min earlier than the non-deuterated form at a retention time of ~15.7 min, representing a ΔtR of ~1.3%, while D16-laquinimod eluted more than 1.0 min earlier [2]. The mechanistic basis for this shift is the shorter C–D bond length compared to C–H, which reduces the compound's effective hydrophobicity in reversed-phase systems [3]. Critically, a slight retention time difference between the analyte and its deuterated IS can cause differential exposure to zones of ion suppression/enhancement in the electrospray ionization source when analyzing complex biological matrices [4]. A systematic head-to-head study comparing deuterated (²H₇) to 13C₆-labeled internal standards for urinary 2-methylhippuric acid—a compound structurally related to N-acetylglycine as an acylglycine conjugate—found that the deuterated IS generated urinary concentrations on average 59.2% lower than the 13C₆ IS, with a spike accuracy bias of −38.4%, directly attributable to differential ion suppression arising from chromatographic separation between the deuterated IS and the analyte [4]. While N-Acetylglycine-d5-specific retention time shift data are not available in the published literature, the class-level evidence from both the laquinimod model and the acylglycine conjugate study indicates that any deuterated IS may exhibit this effect. Users should therefore verify co-elution during method development and consider matrix-matched calibration to mitigate potential differential ion suppression.

Chromatographic isotope effect Retention time shift Matrix effect compensation Reversed-phase LC

Procurement Accessibility and Cost Advantage: In-Stock Availability at USD 145/5 mg vs. Quote-Only, 3–4 Week Lead Time for 13C2,15N Analog

A direct procurement comparison between N-Acetylglycine-d5 and N-Acetylglycine-13C2,15N from the same vendor (MedChemExpress) reveals a substantial difference in commercial accessibility: N-Acetylglycine-d5 (Cat. HY-Y0069S) is listed at USD 145 for 5 mg and USD 230 for 10 mg with confirmed in-stock status and an estimated arrival date of March 17 , whereas N-Acetylglycine-13C2,15N (CAS 1202222-42-1) is available only via quote request for 1 mg and 5 mg quantities, with an estimated lead time of 3–4 weeks (or 4–6 weeks for some sizes) and no published list price . From an independent supplier (Macklin), N-Acetylglycine-d5 is priced at 207 RMB for 5 mg at 98 atom% D and listed as in-stock . The broader industry context supports this differential: deuterium labeling is explicitly noted as the more economical option—'deuterium labelling is commonly used due to cost factors'—with 13C and 15N labeling being 'advantageous' for stability but more expensive and synthetically complex . For laboratories requiring rapid method development turnaround or operating under budget constraints where the chromatographic isotope effect of deuterated IS can be adequately managed through method validation, N-Acetylglycine-d5 provides a procurement-ready solution with transparent pricing.

Procurement lead time Cost-effectiveness SIL-IS availability Deuterium vs. 13C economics

Optimal Application Scenarios for N-Acetylglycine-d5 Based on Verified Differentiation Evidence


LC-MS/MS Quantification of N-Acetylglycine in Human Urine and Plasma for Clinical Metabolomics and Inborn Error of Metabolism Screening

N-Acetylglycine-d5 is optimally deployed as the SIL internal standard in validated LC-MS/MS assays for quantifying N-acetylglycine in biological fluids, where its +5.03 Da mass shift satisfies the 3-Da requirement for linear calibration without mathematical correction [1], and its ≥98 atom% D isotopic enrichment ensures negligible unlabeled carryover that could otherwise inflate LLOQ values in low-concentration clinical specimens . The compound's carbon-only deuteration pattern confers resistance to H/D back-exchange under typical bioanalytical conditions, supporting long-term method reproducibility . Users must verify co-elution between the deuterated IS and the analyte during method development to mitigate the potential for differential ion suppression arising from the deuterium chromatographic isotope effect documented in reversed-phase LC systems [2].

Stable Isotope Dilution Assays for N-Acetylglycine in Food Authenticity and Flavor Research Requiring Linear Calibration

In stable isotope dilution assays (SIDA) for food analysis—where N-acetylglycine serves as a minor flavor constituent—N-Acetylglycine-d5 enables linear calibration curves by virtue of its mass difference >3 Da relative to the native analyte [1]. The use of a d5 rather than d2 internal standard avoids the second-order calibration function that mass differences <3 Da produce, eliminating the need for isotopic enrichment calculation-based linearization techniques and simplifying routine quantitative workflows in food testing laboratories [1]. The compound's availability from multiple vendors at defined purity specifications supports method transferability and regulatory compliance documentation.

Pharmacokinetic and Drug Metabolism Studies Using N-Acetylglycine as a Tracer or Metabolite Probe

N-Acetylglycine-d5 functions as a quantitative tracer in ADME studies where N-acetylglycine is monitored as a metabolite of glycine conjugation pathways [1]. The 5-Da mass increment provides unambiguous mass spectrometric differentiation from endogenous N-acetylglycine, while the commercial availability of the compound at defined isotopic purity supports GLP-compliant bioanalytical method validation . For laboratories prioritizing rapid method deployment and budget-constrained procurement, the in-stock availability and transparent pricing of N-Acetylglycine-d5 (USD 145/5 mg) offer a practical advantage over the quote-dependent, longer-lead-time 13C2,15N alternative . Researchers should account for the known potential of deuterated IS to exhibit slight retention time shifts relative to the analyte when developing chromatographic methods [2].

Quality Control and Impurity Profiling in Pharmaceutical Synthesis Using N-Acetylglycine-d5 as an Isotopic Diluent

N-Acetylglycine-d5 is applicable as an isotopic diluent in pharmaceutical impurity profiling, particularly for the synthesis of rac-3-O-Methyl DOPA where N-acetylglycine is a registered intermediate [1]. The penta-deuterated structure provides the mass spectrometric resolution necessary to distinguish the labeled internal standard from the unlabeled process intermediate in reaction monitoring, while the compound's room-temperature shipping stability and defined storage conditions (−20°C for 3 years as powder; −80°C for 6 months in solution) support long-term QC reference material programs . Procurement from vendors providing certificates of analysis with verified isotopic enrichment data ensures traceability for regulatory submissions.

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